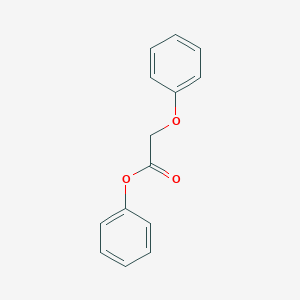

Phenyl 2-phenoxyacetate

Description

Structure

3D Structure

Properties

IUPAC Name |

phenyl 2-phenoxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-14(17-13-9-5-2-6-10-13)11-16-12-7-3-1-4-8-12/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJANUNZPZUHMPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20357987 | |

| Record name | AI-020/12772001 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25774-60-1 | |

| Record name | AI-020/12772001 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Phenyl 2 Phenoxyacetate and Cognate Structures

Esterification Reactions as a Primary Synthetic Route

Esterification, the reaction between a carboxylic acid and an alcohol to form an ester and water, remains a fundamental and widely utilized method for synthesizing phenyl 2-phenoxyacetate. This can be achieved through direct reaction protocols or, more commonly, with the aid of coupling agents to enhance reaction efficiency and yield.

Direct Esterification Protocols

Direct esterification involves the reaction of phenoxyacetic acid with phenol (B47542). This process is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, which protonates the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by the phenol. smolecule.com The reaction is reversible, and to drive the equilibrium towards the product side, the removal of water is often necessary, for instance, through azeotropic distillation.

One documented method for a related compound, allyl phenoxyacetate (B1228835), involves reacting phenoxyacetic acid with allyl alcohol in the presence of a strong-acid cation exchange resin and benzene (B151609) as a solvent. The mixture is heated to reflux to remove the water formed during the reaction. google.com While effective, direct esterification can sometimes lead to lower yields due to side reactions, especially when dealing with sensitive substrates.

Coupling Agent-Mediated Esterification: Exemplars and Mechanistic Considerations (e.g., Steglich Esterification)

To overcome the limitations of direct esterification, various coupling agents are employed to activate the carboxylic acid. The Steglich esterification is a prominent example, utilizing N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). researchgate.netorganic-chemistry.org

The mechanism of the Steglich esterification is a mild and efficient process for forming ester bonds, even with sterically hindered components. organic-chemistry.org It proceeds through the following key steps:

Activation of the Carboxylic Acid: The carboxylic acid (phenoxyacetic acid) reacts with DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org

Role of DMAP: DMAP, being a more potent nucleophile than the alcohol (phenol), attacks the O-acylisourea to form a reactive acylpyridinium species. This intermediate is less prone to side reactions like the formation of N-acylurea. organic-chemistry.org

Nucleophilic Attack: The phenol then attacks the acylpyridinium intermediate, leading to the formation of the desired ester (this compound) and regenerating the DMAP catalyst. organic-chemistry.org

Byproduct Formation: The protonated DCC forms N,N'-dicyclohexylurea (DCU), an insoluble solid that can be easily removed by filtration. organic-chemistry.org

This method has been successfully used to synthesize a series of this compound analogues by reacting phenoxyacetic acid with various natural and synthetic phenols. researchgate.net Other coupling reagents like phosphonitrilic chloride (PNT) in combination with N-methylmorpholine (NMM) have also been reported for the synthesis of phenoxyacetic acid esters under mild conditions.

Table 1: Examples of Phenols Used in Steglich Esterification for the Synthesis of this compound Analogues. researchgate.net

| Phenol | Resulting Ester |

|---|---|

| Thymol | 2-isopropyl-5-methylthis compound |

| Vanillin | 5-formyl-2-methoxythis compound |

| Eugenol | 4-allyl-2-methoxythis compound |

| Carvacrol | 5-isopropyl-2-methylthis compound |

| Guaiacol | 2-methoxythis compound |

| p-Cresol | p-tolyl 2-phenoxyacetate |

| β-Naphthol | naphthalen-2-yl 2-phenoxyacetate |

| Phenol | This compound |

Advanced and Sustainable Synthetic Strategies

In recent years, the development of more environmentally friendly and efficient synthetic methods has been a major focus in chemical synthesis. This has led to the exploration of biocatalysis, microwave-assisted synthesis, and solvent-free conditions for the preparation of this compound and its precursors.

Biocatalytic Approaches to Phenoxyacetate Precursors and Analogues

Biocatalysis utilizes enzymes to carry out chemical transformations, often with high selectivity and under mild reaction conditions. acs.org While direct biocatalytic synthesis of this compound is not extensively documented, biocatalytic methods have been applied to its precursors and related esters.

For instance, filamentous fungi such as Syncephalastrum racemosum and Cunninghamella bertholletiae have demonstrated the ability to convert phenoxyacetic acid and its methyl ester, methyl phenoxyacetate. aidic.it These microorganisms possess oxidoreductases, including carboxylic acid reductases (CARs), which can reduce carboxylic acids and their esters. aidic.it Lipase-catalyzed synthesis has also been employed for the production of various phenolic esters, showcasing the potential of enzymes in these transformations. mdpi.com The use of biocatalysts offers a greener alternative to traditional chemical methods, minimizing waste and avoiding harsh reagents. acs.org

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netscispace.com The application of microwave irradiation to esterification reactions has been shown to be highly effective. researchgate.net

In the context of phenoxyacetate synthesis, microwave irradiation can significantly enhance the rate of esterification. For example, a rapid, microwave-assisted method for forming carboxylic esters involves the reaction of carboxylic acids with O-alkylisoureas, proceeding with clean inversion of configuration where applicable. organic-chemistry.org This technique has been shown to be effective even for hindered carboxylic acids. organic-chemistry.org The use of microwave technology in conjunction with solvent-free conditions represents a particularly green and efficient approach to ester synthesis. researchgate.net

Exploration of Solvent-Free and Other Green Chemistry Methodologies

Solvent-free synthesis is a key principle of green chemistry, aiming to reduce the environmental impact of chemical processes by eliminating the use of volatile and often toxic organic solvents. Several studies have explored the synthesis of phenolic esters under solvent-free conditions. jetir.org

One approach involves the reaction of phenols with acetic anhydride (B1165640) at elevated temperatures without any catalyst. jetir.org Another green method utilizes metal catalysts loaded on montmorillonite (B579905) clay for the deprotection of phenolic esters in a solvent-free environment. jetir.org The use of solid supports like potash alum has also been reported to catalyze the synthesis of phenoxyalkyl esters under solvent-free conditions at room temperature, with the catalyst being recoverable and reusable. researchgate.net Furthermore, the reaction of esters with nitriles to form amides has been investigated under solvent-free conditions using molecular iodine as a catalyst, indicating the broader applicability of solvent-free approaches in related transformations. nih.gov These methodologies not only reduce waste but can also simplify product purification.

Table 2: Comparison of Synthetic Methodologies for Phenoxyacetate Esters

| Methodology | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Direct Esterification | Acid-catalyzed reaction between a carboxylic acid and an alcohol. | Simple procedure. | Reversible reaction, may require water removal, potentially lower yields. |

| Steglich Esterification | Uses DCC as a coupling agent and DMAP as a catalyst. organic-chemistry.org | Mild reaction conditions, high yields, suitable for sensitive substrates. organic-chemistry.org | Formation of insoluble DCU byproduct, cost of reagents. |

| Biocatalysis | Employs enzymes to catalyze the reaction. acs.org | High selectivity, mild conditions, environmentally friendly. acs.org | Enzyme stability and cost can be a concern, may require specific substrates. |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate the reaction. researchgate.net | Rapid reaction times, often higher yields, enhanced efficiency. researchgate.net | Requires specialized equipment. |

| Solvent-Free Synthesis | Reactions are conducted without a solvent. jetir.orgresearchgate.net | Reduces waste, simplifies purification, environmentally friendly. jetir.org | May not be suitable for all substrates, potential for mass transfer limitations. |

Synthesis of Functionalized and Substituted this compound Derivatives

The core structure of this compound serves as a versatile scaffold that can be chemically modified to produce a wide array of derivatives. These modifications can be strategically introduced at several positions, including the phenyl rings and the acetate (B1210297) linkage, to fine-tune the molecule's properties for various applications. Synthetic methodologies focus on electrophilic aromatic substitution, functional group interconversion at the acetate bridge, and the incorporation of the phenoxyacetate moiety into larger, more complex molecular architectures.

Halogenation and Other Aromatic Substitutions on Phenyl Moieties

The aromatic rings of this compound and its precursors are amenable to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups, with halogenation being a common modification. byjus.compressbooks.pubuci.eduminia.edu.eg The reactivity and orientation of the incoming substituent are governed by the existing groups on the ring. uci.edu For instance, the hydroxyl group in phenol, a key precursor, is a highly activating ortho-, para-director, facilitating halogenation even without a Lewis acid catalyst. byjus.com

The synthesis of halogenated derivatives often starts with a substituted phenol. For example, the synthesis of methyl 2-(4-bromo-3-(trifluoromethyl)phenoxy)acetate begins with the bromination of 3-(trifluoromethyl)phenol. vulcanchem.com The electron-withdrawing trifluoromethyl group directs the incoming bromine to the desired position. vulcanchem.com Similarly, bromo-substituted phenoxyacetic acids have been synthesized by starting with brominated aldehydes, which are first converted to their corresponding ethyl phenoxyacetate esters and then hydrolyzed. mdpi.comnih.gov This multi-step approach demonstrates how substitutions on the phenyl ring are often incorporated from the initial building blocks. mdpi.comnih.gov

Research has shown that introducing halogen atoms like bromine or chlorine onto the phenoxy ring can significantly influence the biological activity of the resulting compounds. nih.gov For example, the introduction of a bromo group at position 4 of the phenoxy ring in certain derivative series led to a marked enhancement in their inhibitory activity against specific enzymes. nih.gov

Table 1: Examples of Aromatic Substitution in the Synthesis of this compound Derivatives

| Starting Material | Reagent(s) | Substitution Type | Product | Source(s) |

| 3-(Trifluoromethyl)phenol | Br₂ or NBS | Bromination | 4-Bromo-3-(trifluoromethyl)phenol | vulcanchem.com |

| Phenol | Bromine water | Bromination | 2,4,6-Tribromophenol | byjus.com |

| 4-Formyl-2-bromophenol | Ethyl bromoacetate, K₂CO₃ | Etherification | Ethyl 2-(5-bromo-2-formylphenoxy)acetate | mdpi.comnih.gov |

| Phenol | Dilute HNO₃ | Nitration | Ortho- and Para-nitrophenol | byjus.com |

Modifications and Derivatization at the Acetate Linkage

The acetate portion of this compound provides a reactive handle for numerous chemical transformations. The ester group can be readily hydrolyzed under basic conditions to yield the corresponding phenoxyacetic acid. mdpi.com This carboxylic acid is a crucial intermediate for further derivatization.

One of the most common modifications is the formation of amides through reaction with various amines. For instance, phenoxyacetic acids can be converted to their corresponding acid chlorides using reagents like thionyl chloride, which then react with amines to form phenoxyacetamides. researchgate.net Another approach involves the direct condensation of the phenoxyacetic acid with a hydrazide in a suitable solvent like ethanol (B145695) or glacial acetic acid to form acylhydrazone linkages. mdpi.comnih.gov This method has been used to synthesize series of compounds where the phenoxyacetic acid moiety is linked to other heterocyclic or aromatic systems. mdpi.comnih.gov

Furthermore, the carboxylic acid can be reduced to the corresponding alcohol. The acetate group itself can be synthesized through derivatization of a phenolic hydroxyl group using reagents like acetic anhydride in the presence of a base. researchgate.net Chemical derivatization of the acetate's carboxylic group using reagents like methyl chloroformate (MCF) in the presence of an alcohol (e.g., 1-propanol) can convert it into a different ester, such as a propyl ester, for analytical purposes like GC-MS analysis. nih.gov

Table 2: Examples of Derivatization at the Acetate Linkage

| Starting Scaffold | Reagent(s) | Transformation | Resulting Functional Group | Source(s) |

| Ethyl 2-(4-formylphenoxy)acetate | Aqueous NaOH, MeOH | Hydrolysis | Carboxylic acid | mdpi.com |

| 2-(4-Formylphenoxy)acetic acid | Benzohydrazide, Acetic acid | Condensation | Acylhydrazone | mdpi.comnih.gov |

| Substituted phenoxyacetic acid | Thionyl chloride, then an amine | Amidation | Amide | researchgate.net |

| Phenol | Acetic anhydride, K₂CO₃ | Acetylation | Acetate ester | researchgate.net |

| Acetate (carboxylic acid) | Methyl chloroformate, 1-propanol | Esterification | Propyl ester | nih.gov |

Formation of Complex Molecules Incorporating Phenoxyacetate Scaffolds

The phenoxyacetate framework is a valuable building block in the de novo synthesis of more complex molecules and molecular scaffolds. mdpi.com Its structural and chemical features allow it to be integrated into larger systems, often imparting specific biological or material properties. mdpi.comnih.gov

A prominent example is the synthesis of heterocyclic compounds. Derivatives of 2-(2-Phenoxy)phenyl-1,3,4-oxadiazole have been synthesized starting from 2-phenoxybenzoic acid. nih.gov The synthesis involves converting the carboxylic acid to a hydrazide, which is then cyclized to form the oxadiazole ring, demonstrating the role of the phenoxy-containing starting material as the foundational scaffold. nih.gov In other work, phenoxyacetic acid derivatives have been used to create chalcones, which are then reacted with acid hydrazides to form larger, multi-ring structures. nih.gov

Molecular Structure, Electronic Characteristics, and Advanced Spectroscopic Analysis

Quantum Chemical Investigations of Electronic Structure and Reactivity Descriptors

Quantum chemical investigations are instrumental in elucidating the electronic structure and predicting the reactivity of Phenyl 2-phenoxyacetate. By solving the Schrödinger equation with various approximations, these methods provide a quantitative description of the molecule's electronic landscape.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For phenoxyacetate (B1228835) and its derivatives, calculations are commonly performed using the B3LYP functional combined with a 6-311++G** basis set. researchgate.netresearchgate.net This level of theory effectively accounts for electron correlation and provides accurate predictions of bond lengths, bond angles, and dihedral angles.

The geometric optimization process minimizes the total energy of the molecule, revealing its most stable conformation. For instance, studies on alkali metal phenoxyacetates have successfully used the B3LYP/6-311++G** method to calculate their optimized structures. researchgate.netresearchgate.net Similarly, DFT calculations on related structures, such as ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate, were performed at the B3LYP/6-311++G(d,p) level to obtain the optimized geometry. tandfonline.com These calculations are crucial for understanding the steric and electronic effects that govern the molecule's shape.

Table 1: Representative DFT Methods for Geometric Optimization of Phenoxyacetate-related Compounds

| Compound Family | DFT Functional | Basis Set | Reference |

|---|---|---|---|

| Alkali Metal Phenoxyacetates | B3LYP | 6-311++G** | researchgate.netresearchgate.net |

| Dinuclear Manganese(II) Phenoxyacetate Complex | B3LYP | 6–311+G(d,p)/LanL2DZ | researchgate.net |

| Chalcone Phenoxyacetate Derivative | B3LYP | 6-311++G(d,p) | tandfonline.com |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. researchgate.netnih.gov

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more reactive and can be easily polarized. The calculated HOMO and LUMO energy gaps can confirm that charge transfer occurs within the molecule. For various organic compounds, including those with structures analogous to this compound, DFT calculations have been employed to determine these orbital energies and predict electronic transitions. tandfonline.com The design of novel organic dyes, for example, often involves tuning the HOMO-LUMO gap to achieve desired absorption properties in the near-infrared range. nih.gov

Table 2: Conceptual Significance of Frontier Orbitals

| Orbital/Parameter | Description | Implication for Reactivity |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents electron-donating ability. Higher energy indicates a better electron donor. researchgate.net |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents electron-accepting ability. Lower energy indicates a better electron acceptor. researchgate.net |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap correlates with higher chemical reactivity and lower kinetic stability. researchgate.net |

Understanding the distribution of electrons within a molecule is fundamental to explaining its polarity, solubility, and reactivity. Natural Bond Orbital (NBO) and Mulliken charge analyses are two computational methods used to quantify the charge on each atom.

Mulliken Population Analysis is a method for assigning partial charges to atoms based on the partitioning of the electron density. While computationally simple, these charges can be highly dependent on the basis set used. Studies on phenoxyacetate salts have calculated atomic charges using the Mulliken method, among others, to examine electronic charge distribution. researchgate.net

Natural Bond Orbital (NBO) Analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds and lone pairs. uni-muenchen.dematerialsciencejournal.org This method provides a more intuitive picture of bonding and allows for the analysis of "hyperconjugative" interactions between filled (donor) and empty (acceptor) orbitals. materialsciencejournal.org These interactions, such as the delocalization of electron density from a lone pair into an antibonding orbital, stabilize the molecule. NBO analysis has been used to investigate intramolecular charge transfer and the stability of phenoxyacetate-containing compounds by evaluating donor-acceptor interactions. researchgate.netmaterialsciencejournal.org For example, the analysis can reveal electron donation from oxygen lone pairs to antibonding orbitals, which stabilizes the system. materialsciencejournal.org

Table 3: Comparison of Charge Analysis Methods

| Method | Principle | Key Information Provided |

|---|---|---|

| Mulliken Analysis | Divides orbital overlap populations equally between the two atoms involved. | Provides a simple, computationally inexpensive estimate of atomic partial charges. openmx-square.org |

| Natural Bond Orbital (NBO) Analysis | Localizes orbitals into Lewis-like structures (bonds, lone pairs). uni-muenchen.de | Reveals donor-acceptor interactions, hyperconjugation, and stabilization energies. materialsciencejournal.orgresearchgate.net |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. avogadro.ccreadthedocs.io It is a valuable tool for predicting how a molecule will interact with other charged species. core.ac.uk The MEP map is color-coded to indicate different regions of electrostatic potential. researchgate.net

Red regions indicate negative electrostatic potential, which are associated with lone pairs of electrons and are susceptible to electrophilic attack. researchgate.net

Blue regions indicate positive electrostatic potential, typically around hydrogen atoms bonded to electronegative atoms, and are favorable for nucleophilic attack. researchgate.net

Green regions represent areas of neutral or near-zero potential. researchgate.net

MEP maps are crucial for understanding non-covalent interactions, such as hydrogen bonding, and for identifying reactive sites within a molecule. researchgate.net For compounds related to this compound, MEP analysis helps to visualize the charge distribution and predict sites for intermolecular interactions.

Aromaticity is a key concept in organic chemistry, and several quantitative indices have been developed to measure it. Geometric indices like the Harmonic Oscillator Model of Aromaticity (HOMA) and magnetic indices like Nucleus-Independent Chemical Shift (NICS) are commonly calculated. researchgate.net The HOMA index, for example, evaluates aromaticity based on the deviation of bond lengths from an ideal aromatic system. mdpi.com For alkali metal phenoxyacetates, geometric and magnetic aromaticity indices have been calculated using DFT, showing changes in aromaticity compared to the parent phenoxyacetic acid. researchgate.net

Table 4: Calculated Properties for Sodium Phenoxyacetate

| Property | Calculated Value | Significance | Reference |

|---|---|---|---|

| HOMA Index | Decreased vs. Acid | Indicates a change in the aromatic character of the phenyl ring upon salt formation. | researchgate.net |

This compound possesses several rotatable bonds, leading to the possibility of multiple stable conformations (conformers). Conformational analysis aims to identify these stable conformers and determine their relative energies. This is often achieved by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of one or more dihedral angles. blogspot.com

Studies on phenoxyacetic acid derivatives have shown that the conformation of the phenoxyacetate side chain is a critical structural feature. researchgate.net The two primary conformations are often described as synclinal (where the torsion angle is approximately ±90°) and antiperiplanar (where the torsion angle is approximately 180°). researchgate.net The relative stability of these conformers can be influenced by intermolecular interactions, such as hydrogen bonding in the solid state, or by the solvent environment. Computational methods can predict the energy barriers between these conformers and identify the global minimum energy structure. researchgate.net

Aromaticity Indices and Dipole Moment Calculations

Comprehensive Spectroscopic Characterization Techniques

The elucidation of the molecular structure and electronic properties of this compound relies on a suite of advanced spectroscopic methods. These techniques provide detailed insights into the vibrational, magnetic, and electronic environments within the molecule.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectrometry

Vibrational spectroscopy is instrumental in identifying the functional groups and characterizing the bonding framework of this compound. The molecule's structure, featuring two phenyl rings, an ester linkage, and an ether bond, gives rise to a complex but interpretable vibrational spectrum.

The most prominent feature in the FT-IR spectrum is the intense absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester group. For analogous phenoxyacetate esters, this band appears in the region of 1730-1760 cm⁻¹. For instance, the C=O stretch in (E)-4-(2-Bromovinyl)this compound is observed at 1729 cm⁻¹, while in ethyl 4-(4,6-dimethylpyrimidin-2-yloxy)phenoxy acetate (B1210297), it is found at 1758 cm⁻¹. ias.ac.inmdpi.com Therefore, a strong band in this range is expected for this compound.

The asymmetric and symmetric stretching vibrations of the C-O-C ether and ester linkages result in strong bands typically found between 1250 cm⁻¹ and 1050 cm⁻¹. Specifically, the aryl-O-CH₂ ether linkage and the O=C-O ester linkage contribute to this region. Studies on related compounds show characteristic bands near 1240 cm⁻¹ and in the 1092-1062 cm⁻¹ range. ias.ac.inmdpi.com

Aromatic C-H stretching vibrations are anticipated to produce multiple weak to medium bands above 3000 cm⁻¹. The in-plane and out-of-plane C-H bending vibrations, along with the C=C stretching vibrations of the two phenyl rings, generate a series of characteristic absorptions in the fingerprint region (1600-650 cm⁻¹). Aromatic C=C stretching bands typically appear around 1600, 1580, and 1500 cm⁻¹. The methylene (B1212753) (-CH₂-) group connecting the phenoxy group to the carbonyl carbon will exhibit characteristic stretching vibrations just below 3000 cm⁻¹ and bending (scissoring) vibrations around 1450 cm⁻¹.

Table 1: Predicted FT-IR and Raman Vibrational Frequencies for this compound

| Wavenumber Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |

|---|---|---|---|

| 3100-3000 | Medium-Weak | Medium | Aromatic C-H Stretching |

| 2980-2940 | Weak | Medium | Asymmetric/Symmetric Methylene (-CH₂) Stretching |

| 1760-1730 | Strong | Medium | Ester C=O Stretching |

| 1600-1450 | Medium-Strong | Strong | Aromatic C=C Ring Stretching |

| 1450-1430 | Medium | Medium | Methylene (-CH₂) Bending (Scissoring) |

| 1250-1180 | Strong | Weak | Asymmetric C-O-C Stretching (Ester & Ether) |

| 1100-1050 | Strong | Weak | Symmetric C-O-C Stretching (Ester & Ether) |

| 800-670 | Strong | Medium-Weak | Aromatic C-H Out-of-Plane Bending |

A complete assignment of the 3N-6 fundamental vibrational modes of this compound is achieved through normal coordinate analysis (NCA). This analysis is typically performed using computational methods, most commonly Density Functional Theory (DFT) with a basis set such as B3LYP/6-311++G(d,p). nih.govmdpi.com This theoretical approach calculates the optimized molecular geometry and the corresponding harmonic vibrational frequencies.

For accurate correlation with experimental data, the calculated theoretical wavenumbers are often scaled to correct for anharmonicity and systematic errors inherent in the computational method. mdpi.comresearchgate.net The assignments are made by examining the potential energy distribution (PED), which quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode. This methodology has been successfully applied to phenoxyacetic acid and its derivatives, providing detailed and reliable vibrational assignments. nih.govmdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR

NMR spectroscopy is the definitive method for mapping the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum, the protons of the two distinct phenyl rings and the methylene bridge are expected to resonate in specific regions. The two protons of the methylene bridge (-OCH₂C=O) are chemically equivalent and are expected to appear as a sharp singlet. Due to the deshielding effect of the adjacent ether oxygen and carbonyl group, this singlet is predicted to be in the δ 4.8-5.0 ppm range. The aromatic protons on the two phenyl rings (ten protons in total) will produce a complex multiplet pattern between δ 6.8 and 7.5 ppm. Protons on the phenyl ring of the ester group are typically shifted slightly downfield compared to those on the phenoxy ring.

In the ¹³C NMR spectrum, 10 distinct signals are expected (assuming symmetry in the phenyl rings leads to overlapping signals for ortho/meta carbons). The most downfield signal will be the ester carbonyl carbon (C=O), predicted around δ 167-168 ppm. The carbons attached to oxygen atoms (C-O) will also be significantly downfield, with the phenoxy ring's C1 appearing around δ 157-158 ppm and the phenyl ester ring's C1' around δ 150 ppm. The methylene carbon (-OCH₂-) is expected near δ 65 ppm. The remaining aromatic carbons will resonate in the typical δ 115-135 ppm range. This is supported by data from the closely related compound p-tolyl 2-phenoxyacetate. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |

| 6.80 - 7.50 | Multiplet (10H, Aromatic) | 167.5 | C=O |

| 4.85 | Singlet (2H, -OCH₂-) | 157.8 | Phenoxy C1 |

| 150.5 | Phenyl Ester C1' | ||

| 129.5 | Aromatic C-H | ||

| 126.0 | Aromatic C-H | ||

| 122.0 | Aromatic C-H | ||

| 121.0 | Aromatic C-H | ||

| 114.9 | Aromatic C-H | ||

| 65.2 | -OCH₂- |

To complement experimental data and resolve ambiguities in signal assignment, theoretical NMR chemical shifts can be calculated. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for this purpose, typically employed within a DFT framework (e.g., B3LYP/6-311++G(d,p)). nih.govmdpi.com The calculation is performed on the optimized molecular geometry.

The computed isotropic shielding constants (σ) for each nucleus are then converted to chemical shifts (δ) by referencing them to the shielding constant of a standard, usually tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. mdpi.com The strong correlation often observed between GIAO-calculated shifts and experimental values for related molecules provides a high degree of confidence in the assignment of ¹H and ¹³C NMR spectra. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The UV-Vis spectrum of this compound is governed by the electronic transitions within its chromophores: the two phenyl rings and the carbonyl group. The primary absorptions are expected to be intense bands in the UV region arising from π→π* transitions within the aromatic systems. Based on studies of phenoxyacetic acid, these transitions typically occur below 280 nm. mdpi.comresearchgate.net

One band, often observed around 270-280 nm, can be attributed to the π→π* transition of the benzene (B151609) ring (the B-band). Another, more intense band (the E-band) is expected at shorter wavelengths, typically around 220 nm. The ester carbonyl group also possesses a chromophoric C=O double bond. It can undergo a weak, symmetry-forbidden n→π* transition, which is expected to appear as a low-intensity shoulder at longer wavelengths (>280 nm), often obscured by the more intense π→π* bands.

Table 3: Predicted Electronic Transitions for this compound

| Wavelength (λₘₐₓ) | Transition Type | Chromophore |

|---|---|---|

| ~275 nm | π→π* | Phenyl Rings |

| ~220 nm | π→π* | Phenyl Rings |

| >280 nm (weak) | n→π* | Carbonyl (C=O) |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) provides the molecular weight and crucial structural information through analysis of fragmentation patterns. For this compound (C₁₄H₁₂O₂), the exact molecular mass is 212.0786 g/mol . The electron ionization (EI) mass spectrum is therefore expected to show a molecular ion peak (M⁺˙) at an m/z of 212.

The fragmentation of this compound is dictated by the cleavage of its ester and ether bonds. Key fragmentation pathways include:

Cleavage of the ester C-O bond: This can lead to the formation of a phenoxyacetyl cation [C₆H₅OCH₂CO]⁺ at m/z 135, or a phenoxy radical with the formation of the phenyl cation [C₆H₅]⁺ at m/z 77 and the phenoxy cation [C₆H₅O]⁺ at m/z 93.

Alpha-cleavage adjacent to the ether oxygen: This can lead to the formation of the stable phenoxymethyl (B101242) cation [C₆H₅OCH₂]⁺ at m/z 107, which is often a very prominent peak in such structures. researchgate.net

Loss of neutral molecules: Elimination of carbon monoxide (CO) from the m/z 135 fragment can produce the phenoxymethyl cation at m/z 107. Loss of a phenoxy radical (•OC₆H₅) from the molecular ion would yield a fragment at m/z 119 [CH₂COOC₆H₅]⁺.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion |

|---|---|

| 212 | [C₁₄H₁₂O₂]⁺˙ (Molecular Ion) |

| 135 | [C₆H₅OCH₂CO]⁺ |

| 107 | [C₆H₅OCH₂]⁺ |

| 94 | [C₆H₅OH]⁺˙ (Phenol ion, from rearrangement) |

| 93 | [C₆H₅O]⁺ |

| 77 | [C₆H₅]⁺ |

Reactivity Mechanisms, Theoretical Reaction Dynamics, and Catalytic Transformations

Mechanistic Elucidation of Reaction Pathways through Theoretical Modeling

Theoretical modeling provides a powerful lens through to understand the complex reaction pathways of phenyl 2-phenoxyacetate. By simulating molecular interactions and energy landscapes, researchers can predict and explain chemical behavior that is often difficult to observe experimentally.

Potential Energy Surface (PES) Exploration and Transition State Characterization

A potential energy surface (PES) is a conceptual and mathematical tool that describes the energy of a molecule as a function of its geometry. libretexts.org For a chemical reaction, the PES maps the energy changes as reactants transform into products, passing through various intermediate and transition states. libretexts.org The lowest energy path between a valley representing reactants and one representing products will traverse a saddle point, which corresponds to the transition state structure. libretexts.org

Theoretical calculations, such as those at the MP2/6-311++G(d,p) level of theory, have been used to map the potential energy surface of the related compound, phenyl acetate (B1210297). researchgate.net These studies reveal how the molecule's energy changes with variations in dihedral angles, identifying the most stable conformations and the energy barriers to rotation. researchgate.net For instance, the PES of phenyl acetate shows a maximum relative energy of about 12 kJ/mol, indicating the energy required for conformational changes. researchgate.net Similar computational methods, including density functional theory (DFT), are employed to investigate fragmentation patterns and rearrangement processes in phenoxyacetate (B1228835) ions. researchgate.net These studies help in characterizing the transition states and feasible energetic pathways for various reactions. researchgate.net

Radical Formation and Reaction Mechanisms Involving Phenyl and Phenoxy Radicals

The formation and subsequent reactions of phenyl and phenoxy radicals are central to the chemistry of many aromatic compounds, including this compound. These highly reactive species can be generated through various processes, such as the oxidation of phenolic compounds. nih.gov

The reaction of the phenyl radical (C₆H₅) with molecular oxygen (O₂) is a critical process in combustion chemistry and serves as a model for understanding the degradation of aromatic radicals. uhmreactiondynamics.org This reaction proceeds through a long-lived phenylperoxy radical (C₆H₅O₂) intermediate, which can then decompose to form a phenoxy radical (C₆H₅O) and an oxygen atom. nih.gov Experimental and theoretical studies have identified several primary products from this reaction, including the phenoxy radical, ortho-benzoquinone, and cyclopentadienyl (B1206354) radical. uhmreactiondynamics.org The branching ratios of these products are highly dependent on temperature and pressure. uhmreactiondynamics.orgacs.org At higher temperatures, the formation of the phenoxy radical becomes the dominant reaction channel. uhmreactiondynamics.org

Phenoxy radicals themselves can undergo further reactions. For instance, they can be reduced back to phenol (B47542) by thiols like glutathione, a process that also generates thiyl and superoxide (B77818) radicals. nih.gov This redox cycling can lead to oxidative damage to biomolecules. nih.gov Theoretical studies using quantum chemical calculations have explored the potential energy surface of the reaction between phenoxy radicals and atomic oxygen, identifying product channels such as para/ortho-benzoquinone and 2,4-cyclopentadienone. acs.orgosti.govnih.gov

The reactivity of phenyl radicals towards other molecules, such as enol acetates, has also been investigated theoretically. scielo.br These studies show that the polar effect is a key factor, with electron-withdrawing groups on the phenyl radical increasing the reaction rate. scielo.br

Quantum Mechanical Studies of Bond Dissociation Energies and Reaction Energies

Quantum mechanical calculations are essential for determining the energetic properties of molecules, such as bond dissociation energies (BDEs) and reaction energies. BDE represents the energy required for the homolytic cleavage of a bond, breaking it into two radicals. masterorganicchemistry.com These values are crucial for understanding reaction thermodynamics and kinetics.

The BDE of a particular bond is influenced by the stability of the radicals formed upon cleavage. masterorganicchemistry.com For instance, the stabilization energy of a phenyl group in the benzyl (B1604629) radical has been calculated to be 12.5 kcal/mol. masterorganicchemistry.com Tabulated BDE values for various chemical bonds are available from numerous sources and are typically given for the gaseous state at 298 K. ucsb.edulibretexts.org For example, the BDE for the C-O bond in related ether compounds is a key parameter in understanding their thermal decomposition and reactivity. rsc.org

Quantum mechanical methods, such as density functional theory (DFT), are widely used to calculate reaction energies and explore reaction mechanisms. researchgate.netmdpi.com For example, DFT calculations have been used to study the fragmentation of phenoxyacetate, revealing multiple energetically favorable rearrangement pathways where the phenyl substituent plays a crucial role. researchgate.net These computational approaches allow for the investigation of reaction intermediates and transition states that may be difficult to characterize experimentally.

Catalytic Strategies in Phenoxyacetate Chemistry

Catalysis plays a pivotal role in directing the transformation of phenoxyacetates and related compounds, enabling selective bond cleavage and formation under milder conditions than would otherwise be possible.

Catalytic Cleavage of Ether Bonds in Related Phenoxy Compounds

The cleavage of the ether bond in phenoxy compounds is a significant reaction, particularly in the context of lignin (B12514952) depolymerization for the production of valuable aromatic chemicals. rsc.org Lignin, a major component of biomass, contains a high proportion of aryl ether linkages, such as the β-O-4 bond. rsc.org

Various catalytic systems have been developed to facilitate the cleavage of these ether bonds. For instance, a synergistic Co–Zn/Off-Al H-beta catalyst has been shown to be effective for the hydrogenolysis of lignin model compounds. rsc.org Mechanistic studies suggest that the Lewis acidic zinc component activates the ether linkage, particularly when a hydroxyl group is present on the side chain, while the cobalt facilitates the subsequent hydrogenation. rsc.org

Deep eutectic solvents (DESs) have also been explored as catalysts and solvents for the cleavage of the β-O-4 ether bond in lignin models like 2-phenoxy-1-phenylethanol. rsc.org Acidic DESs, such as those containing p-toluenesulfonic acid, have demonstrated high performance in this reaction. rsc.org Ruthenium-based catalysts, like Ru/C, have also been employed for the hydrogenolysis of β-O-4 ether bonds, with the presence of a Cα-OH group in the substrate enhancing the reaction. ncsu.edu

The table below summarizes the catalytic systems and conditions for the cleavage of ether bonds in lignin model compounds, which are structurally related to this compound.

| Catalyst System | Substrate | Key Findings |

| Co–Zn/Off-Al H-beta | Lignin model compounds (α-O-4 and β-O-4 linkages) | Efficiently cleaves aryl-ether linkages; hydroxyl groups on the side chain promote the reaction. rsc.org |

| Acidic Deep Eutectic Solvents (e.g., pTSA:ChCl) | 2-phenoxy-1-phenylethanol (β-O-4 model) | High performance in β-O-4 ether bond cleavage. rsc.org |

| Ru/C | 2-phenoxy-1-phenylethanol | Achieved 52.5% substrate conversion and 34.6% phenol selectivity. ncsu.edu |

| NiLa/CNT | 2-phenoxy-1-phenylethanol | Catalytic hydrogenation yielded ethyl cyclohexane (B81311) and cyclohexanol. ncsu.edu |

Metal-Catalyzed Arylation and Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. rsc.orgeie.gr These reactions are highly relevant to the functionalization of this compound and its derivatives.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used for the arylation of various substrates. smolecule.comgelest.com For instance, the Suzuki coupling can be used to introduce functional groups onto the phenyl ring of phenoxyacetate derivatives. smolecule.com The mechanism of these reactions typically involves oxidative addition of an aryl halide to the palladium catalyst, followed by transmetalation and reductive elimination. vulcanchem.com

Iron-catalyzed arylation has also emerged as a powerful method for C-C bond formation. For example, iron catalysts can promote the arylation of α-diazoesters with anilines, providing access to α-aryl carbonyl compounds. rsc.org Furthermore, transition-metal-catalyzed arylation of unactivated C(sp³)–H bonds is a growing field that offers new strategies for molecular functionalization. rsc.org

The development of catalysts for these transformations is an active area of research. For example, palladium complexes with various ligands have been developed for the α-arylation of carbonyl compounds, allowing the reactions to proceed under milder conditions. nih.gov Transition metal catalysis is also employed in the functionalization of alcohols, including deoxygenative functionalizations where the alcohol acts as a leaving group for the formation of new C-C bonds. nih.gov

The table below provides examples of metal-catalyzed cross-coupling reactions relevant to the modification of phenoxyacetate structures.

| Reaction Type | Catalyst | Substrates | Product Type |

| Suzuki-Miyaura Coupling | Palladium | Aryl halides and boronic acids | Biaryls and functionalized aromatics. smolecule.comgelest.com |

| Iron-Catalyzed Arylation | FeCl₃/1,10-phenanthroline | α-diazophenylacetate and N,N-dimethylaniline | Methyl 2-aryl-2-phenylacetates. rsc.org |

| Palladium-Catalyzed α-Arylation | Palladium complexes | Carbonyl compounds and aryl halides | α-Aryl carbonyl compounds. nih.gov |

| Deoxygenative Arylation | Transition metal catalysts | Alcohols and arylating agents | Arylated products. nih.gov |

Application of Photoredox Catalysis in Phenoxyacetate Derivatization

Photoredox catalysis, which utilizes visible light to initiate single-electron transfer (SET) processes, has become a significant method for organic synthesis under mild conditions. nih.govcornell.edunih.gov This approach is particularly valuable for generating radical intermediates that can participate in a wide array of synthetic transformations, including the derivatization of phenoxyacetate structures. nih.govcornell.edu The derivatization of phenoxyacetates through photoredox catalysis often involves the generation of a radical from the carboxylic acid moiety or its derivative, which can then be used to form new carbon-carbon or carbon-heteroatom bonds.

A notable example involves the use of a phenoxyacetate derivative, 1,3-dioxoisoindolin-2-yl 2-phenoxyacetate, in a visible light-mediated photoredox-catalyzed reaction. wisc.edu In a study, this N-(acyloxy)phthalimide ester was used for the direct C-H alkylation of 3,4-dihydroquinoxalin-2-one. The reaction was successfully catalyzed by Rose Bengal, an organic dye photocatalyst, in the presence of a base like diisopropylethylamine (DIPEA) and irradiated with a blue LED lamp. wisc.edu This process exemplifies how a phenoxyacetate moiety can be converted into a reactive intermediate for C-C bond formation under gentle photoredox conditions. wisc.edu

The general principles of photoredox catalysis support a broad range of potential derivatizations. nih.gov Dual catalysis systems, particularly those combining a photoredox catalyst with a nickel catalyst, are effective for creating C(sp³)-C(sp²) linkages. nih.gov This strategy could theoretically be applied to phenoxyacetate derivatives to introduce aryl or vinyl groups. The process typically involves an excited photocatalyst generating a radical intermediate, which is then intercepted by a nickel complex to facilitate cross-coupling. nih.gov Furthermore, photoredox-mediated decarboxylation of carboxylic acids and their derivatives offers a mild route to generate alkyl radicals for conjugate additions and other coupling reactions. cornell.edu

Different photoredox systems, including those based on iridium, ruthenium, copper, or iron, offer a range of redox potentials that can be tailored to specific transformations. gla.ac.ukdss.go.thrsc.org For instance, copper-catalyzed photoredox reactions have been employed for C-H arylation, while iron-based catalysts are explored as more sustainable alternatives to precious metals like iridium and ruthenium. dss.go.thrsc.org

Photochemical Reactivity and Excited State Chemistry

The interaction of light with this compound and its analogues induces a variety of chemical changes, driven by the molecule's excited state properties. This field encompasses direct photoreactions, structural rearrangements, and the potential for asymmetric synthesis.

Photoreactions of Phenoxyacetate Esters and Analogues

The photolysis of phenoxyacetate esters and related compounds often proceeds through the formation of radical intermediates following homolytic cleavage of the carbon-oxygen bond. nih.gov Research on 1-naphthylmethyl phenoxyacetate esters, which serve as analogues, reveals that upon excitation, these molecules yield products derived from the resulting radical pair. nih.gov Interestingly, the yields of these radical-derived products are often higher than anticipated, which is attributed to an interaction between the two chromophores (the naphthyl and phenoxyacetate moieties) within the excited state. nih.gov The singlet excited state is identified as the reactive state in the photochemistry of such esters. nih.gov

Studies on the photolysis of various chlorinated phenoxyacetate esters, such as methyl 2,4-dichlorophenoxyacetate, have shown a sequence of reactions that ultimately lead to hydroxylated phenylacetate (B1230308) products. nih.gov The direct photolysis of these esters in water is generally a slow process. nih.gov

The photochemical behavior of phenyl phenylacetate, a structural analogue, has been investigated in different media. rsc.org In acetonitrile (B52724) solution, photolysis leads to a mixture of products including those from photo-Fries rearrangement (see 4.3.2), phenols, and diphenylethane. This indicates that the primary photochemical event is the homolytic cleavage of the ester's C-O bond, generating a phenoxy radical and a phenylacetyl radical. rsc.org

A specific photoreaction was observed during the photolysis of methyl p-thiophenoxyphenoxyacetate, which yielded methyl phenoxyacetate as one of the products, demonstrating a cleavage and rearrangement process under photochemical conditions. nih.gov

Table 4.3.1: Photoreaction Products of Phenoxyacetate Analogues

| Compound | Irradiation Conditions | Major Products | Reference |

| 1-Naphthylmethyl phenoxyacetate esters | UV light | Products from radical pair | nih.gov |

| Phenyl phenylacetate | UV light in acetonitrile | Photo-Fries products, phenols, diphenylethane | rsc.org |

| Methyl 2,4-dichlorophenoxyacetate | UV light | Methyl 4-chlorophenoxyacetate, Methyl 2-hydroxyphenylacetate, Methyl 4-hydroxyphenylacetate | nih.gov |

| Methyl p-thiophenoxyphenoxyacetate | Not specified | Methyl phenoxyacetate, Methyl p-thiophenoxyphenoxyacetate | nih.gov |

Photorearrangements and Photoisomerization Studies

One of the most significant photorearrangements for aromatic esters like this compound is the photo-Fries rearrangement. rsc.orgspringernature.com This reaction involves the photochemical cleavage of the ester bond, followed by the recombination of the resulting acyl radical (or carbocation) onto the aromatic ring of the phenol fragment, typically at the ortho or para positions. For phenyl phenylacetate, photolysis in solution yields both ortho- and para-hydroxyacetophenone derivatives. rsc.org However, when the reaction is conducted with the ester adsorbed on a NaY zeolite, only the ortho-Fries rearrangement product is observed, highlighting the influence of the reaction medium on product selectivity by restricting the mobility of the intermediate radical pair. rsc.org

While not strictly a photochemical process, studies on the collision-induced dissociation of deprotonated phenoxyacetate in the gas phase have revealed other potential rearrangement pathways, such as the Smiles rearrangement. This process involves an intramolecular nucleophilic aromatic substitution, leading to the formation of an isomeric o-hydroxyphenylacetate ion. These studies also point to the formation of a transient α-lactone intermediate, which is a three-membered ring formed by intramolecular displacement. While observed in mass spectrometry, the high-energy intermediates involved could potentially be accessed through photochemical excitation.

Photoisomerization, the light-induced conversion between isomers, is a well-documented phenomenon for compounds containing moieties like azobenzene (B91143). While this compound itself does not undergo this type of E/Z isomerization, derivatives incorporating photo-switchable units can be synthesized. For example, azobenzene derivatives have been functionalized with phenoxyacetic acid groups, allowing the reversible photochemical and thermal isomerization of the azobenzene unit, which causes significant changes in the molecule's geometry and dipole moment.

Asymmetric Photochemical Synthesis of Chiral Phenoxyacetate Derivatives

Asymmetric photochemical synthesis aims to create chiral molecules with a high degree of enantioselectivity using light as the energy source. This field presents significant challenges, primarily due to the short lifetimes and high reactivity of the electronically excited states and photogenerated intermediates, which can lead to competing non-selective (racemic) background reactions. nih.govspringernature.com

Two primary strategies have emerged to address these challenges in asymmetric photochemistry: cornell.edugla.ac.uk

Chiral Photocatalysts: This approach uses a chiral sensitizer (B1316253) or catalyst that absorbs light and then interacts with the substrate within a chiral environment, directing the reaction to favor one enantiomer. nih.govgla.ac.uk The catalyst design is crucial for effective stereodifferentiation.

Dual Catalysis: This strategy combines an achiral photoredox catalyst with a separate chiral catalyst, such as a chiral Lewis acid or Brønsted acid. cornell.edugla.ac.uk The achiral catalyst absorbs the light and initiates the reaction (e.g., by single-electron transfer), while the chiral co-catalyst binds to the substrate or an intermediate, creating a chiral environment that controls the stereochemical outcome. gla.ac.ukrsc.org

While these strategies have been successfully applied to a variety of photochemical reactions, such as cycloadditions and alkylations, their specific application to the asymmetric synthesis of chiral phenoxyacetate derivatives is not extensively documented in the available literature. gla.ac.uknih.gov The development of such a method would likely involve generating a prochiral intermediate from a phenoxyacetate derivative and trapping it within a chiral catalytic environment. Given the utility of chiral building blocks in synthesis, this represents a potential area for future research. nih.gov

Table 4.3.3: Key Strategies in Asymmetric Photochemistry

| Strategy | Description | Key Features | Reference |

| Chiral Photocatalyst | A single chiral molecule acts as both the photosensitizer and the source of asymmetry. | Requires pre-association of the catalyst and substrate; catalyst design is critical. | nih.govspringernature.com |

| Dual Catalysis | An achiral photosensitizer is used in tandem with a chiral catalyst (e.g., Lewis or Brønsted acid). | Leverages well-established "privileged" chiral catalysts; separates the roles of light absorption and stereocontrol. | cornell.edugla.ac.ukrsc.org |

| Circularly Polarized Light | Uses circularly polarized light to induce a small enantiomeric excess. | Considered a method for absolute asymmetric synthesis, but typically results in low enantioselectivity. |

Studies of Excited State Properties and Reactive Oxygen Species Generation

The photochemical behavior of a molecule is dictated by the properties of its electronically excited states. For phenoxyacetate esters, the excited state formed upon light absorption is key to its reactivity. nih.gov Studies on analogues suggest that the singlet excited state is the primary reactive state, and interactions between different parts of the molecule in this state can influence reaction pathways and product distributions. nih.gov The energy and lifetime of these excited states are fundamental properties that determine whether a photochemical reaction can occur efficiently. General methods like the Förster cycle can be used to estimate the acidity (pKa) of excited states, which can differ significantly from the ground state.

An important aspect of the photochemistry of phenols and related compounds is the potential generation of Reactive Oxygen Species (ROS). Phenoxyl radicals, which can be formed from the photolysis of the ether linkage in this compound, can participate in redox cycling to produce ROS. Research has shown that phenoxyl radicals can react with biological thiols like glutathione. This reaction regenerates the phenol and produces a thiyl radical, which can then transfer an electron to molecular oxygen to form a superoxide radical (O₂⁻•), a primary ROS. This thiol-dependent pathway for ROS generation could be a significant consequence of the photodecomposition of phenoxyacetate compounds, particularly in biological environments. The subsequent generation of highly reactive hydroxyl radicals can lead to oxidative damage to biomolecules like DNA.

Applications of Phenyl 2 Phenoxyacetate and Its Derivatives in Advanced Organic Synthesis

Precursors and Intermediates in Fine Chemical Synthesis

The utility of phenyl 2-phenoxyacetate and its related structures is particularly noteworthy in the synthesis of fine chemicals, where they act as foundational molecules for constructing more complex and valuable substances.

Synthetic Building Blocks for Pharmaceutical and Agrochemical Active Ingredients

This compound and its derivatives are crucial starting materials or intermediates in the production of a range of pharmaceutical and agrochemical products. The phenoxyacetic acid moiety is a key structural component in numerous drugs, including anti-inflammatory agents, antihypertensives, and antihistamines. jetir.org For instance, derivatives of phenoxyacetic acid are used in the synthesis of compounds with potential as selective COX-2 inhibitors. researchgate.net

In the agrochemical sector, these compounds are instrumental in developing new herbicides. Research has shown that esters derived from phenoxyacetic acid and various phenols exhibit significant phytotoxic activity, suggesting their potential as effective herbicides. researchgate.net For example, a series of 4-(4,6-disubstituted-pyrimidin-2-yloxy)phenoxy acetates have been synthesized and shown to possess high herbicidal activity against certain monocotyledonous plants. nih.gov The synthesis often involves the reaction of a phenol (B47542) with a chloroacetic acid derivative to form the corresponding phenoxyacetic acid, which is then further modified. patsnap.com

The following table outlines some examples of biologically active compounds derived from phenoxyacetic acid precursors.

| Compound Class | Application Area | Key Synthetic Precursor | Example of Activity |

|---|---|---|---|

| Phenoxyacetate (B1228835) Esters | Agrochemicals | Phenoxyacetic acid and various phenols | Phytotoxic activity, potential herbicides researchgate.net |

| Pyrimidinyl-oxy-phenoxy Acetates | Agrochemicals | Hydroquinone, 2-methylsulfonyl-4,6-disubstituted-pyrimidine | Herbicidal activity against Digitaria sanguinalis L. nih.gov |

| Phenoxyacetic Acid Derivatives | Pharmaceuticals | Phenoxyacetic acid | Precursors for anti-inflammatory, antihypertensive drugs jetir.org |

| Heterocyclic 2-phenylacetate derivatives | Pharmaceuticals | Propanidid modification | Water-soluble and rapid recovery hypnotic agents nih.gov |

Facilitation of Heterocyclic Compound Synthesis (e.g., Triazoles, Oxadiazoles, Quinolines, Pyrimidines)

The chemical structure of this compound derivatives makes them excellent precursors for the synthesis of a wide variety of heterocyclic compounds, which are core structures in many biologically active molecules.

Triazoles: Phenoxyacetic acid derivatives are utilized in the synthesis of 1,2,4-triazoles. For example, they can be reacted with 1-aryl-2-hydrazonoimidazolidines to form fused 1,2,4-triazole (B32235) derivatives with potential anticancer and antimicrobial properties. nih.gov Another approach involves the reaction of phenoxyacetic acid hydrazide with isocyanates to produce semicarbazide (B1199961) derivatives, which are then cyclized to form 5-phenoxymethyl-4-substituted-1,2,4-triazol-3-ones. isres.org Furthermore, new 1H-1,2,4-triazole derivatives containing an aryloxyacetate unit have been synthesized by reacting 2-bromo-4,4-dimethyl-1-(1H-1,2,4-triazol-1-yl)pentan-3-one with substituted phenoxyacetic acid derivatives. researchgate.net

Oxadiazoles: Phenoxyacetate derivatives are key intermediates in the synthesis of 1,3,4-oxadiazoles. A common method involves the conversion of a phenoxyacetate ester to its corresponding hydrazide, which is then cyclized with an aromatic acid in the presence of a dehydrating agent like phosphorous oxychloride to yield 2,5-disubstituted-1,3,4-oxadiazoles. jyoungpharm.innih.gov This method has been used to produce compounds with potential anti-inflammatory activity. jyoungpharm.in For instance, the synthesis of sodium 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl) phenoxy) acetate (B1210297) (Na-POPA), a novel antibacterial compound, originates from phenoxyacetic acid derivatives. researchgate.net

Quinolines: The synthesis of quinoline (B57606) derivatives, which are known for their broad range of biological activities including antimalarial and antimicrobial effects, can be facilitated by precursors derived from phenoxyacetic acid. mdpi.comrsc.org While direct synthesis from this compound is less common, the phenoxy moiety is incorporated into various quinoline structures to enhance their biological efficacy. mdpi.com For example, functionalized phenoxy quinolines have been synthesized and shown to have antibacterial activities against resistant bacteria. mdpi.com One-pot synthesis methods and various catalytic systems are often employed to construct the quinoline scaffold. mdpi.comfrontiersin.orgresearchgate.net

Pyrimidines: Pyrimidines are fundamental heterocyclic structures in nucleic acids and many pharmaceutical agents. nih.govgrowingscience.com Phenoxyacetate derivatives can be used to construct pyrimidine-containing compounds. For instance, the synthesis of 4-(4,6-disubstituted-pyrimidin-2-yloxy)phenoxy acetates for herbicidal applications demonstrates the integration of the phenoxyacetate moiety with a pyrimidine (B1678525) ring. nih.gov Sustainable multicomponent synthesis strategies have also been developed to create diversely functionalized pyrimidines from simple building blocks. organic-chemistry.org

The following table summarizes the role of phenoxyacetate derivatives in the synthesis of these key heterocyclic systems.

| Heterocycle | Synthetic Role of Phenoxyacetate Derivative | Example Reaction | Resulting Compound Type |

|---|---|---|---|

| Triazoles | Precursor | Cyclocondensation with hydrazonoimidazolidines nih.gov | Fused 1,2,4-triazoles |

| Oxadiazoles | Intermediate | Conversion to hydrazide followed by cyclization jyoungpharm.innih.gov | 2,5-disubstituted-1,3,4-oxadiazoles |

| Quinolines | Structural Moiety | Incorporation into functionalized quinoline scaffolds mdpi.com | Phenoxy quinolines |

| Pyrimidines | Building Block | Reaction with disubstituted-pyrimidines nih.gov | 4-(Pyrimidin-2-yloxy)phenoxy acetates |

Role in Materials Science and Functional Materials Development

The applications of this compound and its derivatives extend beyond fine chemicals into the realm of materials science, where their structural properties are harnessed to create advanced materials with specific functions.

Polymer Science and Design of Advanced Macromolecules

Phenoxyacetate derivatives are utilized as monomers or building blocks in polymer science for the design of advanced macromolecules. epfl.ch The phenoxy group can impart specific properties such as thermal stability and solubility to the resulting polymers. The ester linkage is also a key feature, allowing for potential polymerization reactions or serving as a point for further functionalization of the macromolecule. While specific examples detailing the polymerization of this compound itself are not prevalent, related phenoxyacetate structures are mentioned in the context of forming macromolecules through iterative growth processes. google.com

Contribution to COF Electronic Materials and Optical Materials

Phenoxyacetic acid is listed as an organic monomer and building block for Covalent Organic Framework (COF) electronic materials and optical materials. bldpharm.com COFs are a class of porous crystalline polymers with ordered structures, making them suitable for applications in electronics and optics. The rigid structure and potential for functionalization of phenoxyacetic acid derivatives make them attractive candidates for constructing these frameworks. The aromatic rings contribute to the electronic properties and stability of the resulting materials. Ethyl [4-(2-nitrovinyl)phenoxy]acetate, a phenoxyacetate derivative, has been identified as an intermediate in the synthesis of non-linear optical materials. smolecule.com

Methodological Development in Organic Synthesis

This compound and its derivatives are not only used to create new molecules but are also employed in the development of new synthetic methodologies. For example, the Steglich esterification, a mild method for forming esters, has been used to synthesize a series of this compound derivatives from phenoxyacetic acid and various phenols, demonstrating a practical application of this reaction. researchgate.net Furthermore, the development of one-pot protocols for synthesizing heterocyclic compounds like s-triazole derivatives often involves intermediates that can be derived from phenoxyacetic acid. acs.org The versatility of the phenoxyacetate structure allows it to be a test substrate in the optimization of new reaction conditions and catalytic systems, thereby contributing to the broader advancement of organic synthesis techniques.

Based on a comprehensive review of available scientific literature, there is no specific information detailing the application of the chemical compound This compound in the advanced organic synthesis techniques of Modular Cascade Biocatalysis for Aromatic Compound Synthesis or Chemo-selective and Multicomponent Reaction Development .

While the fields of modular cascade biocatalysis nih.govd-nb.infonih.gov and chemo-selective multicomponent reactions nih.govnih.govmdpi.com are active areas of research for the synthesis of complex molecules, the role of this compound in these particular applications is not documented in the available literature. Research in cascade biocatalysis often focuses on the synthesis of compounds like phenylacetic acid (PAA) and 2-phenylethanol (B73330) from other precursors. nih.gov Similarly, while various phenoxyacetate derivatives are synthesized and used as intermediates in fields like agrochemicals and pharmaceuticals, vulcanchem.comgoogle.com their specific involvement in the requested advanced synthesis methods is not reported.

A recent study describes the synthesis of this compound among other esters for the evaluation of its phytocytogenotoxicity, but this does not fall within the scope of the requested synthetic applications. researchgate.net

Therefore, the requested article focusing solely on the specified applications of this compound cannot be generated with scientific accuracy due to the absence of relevant research findings.

Advanced Computational and Theoretical Methodologies in Phenoxyacetate Research

Selection and Optimization of Quantum Chemical Software and Basis Sets

The accuracy of theoretical predictions for molecules like Phenyl 2-phenoxyacetate is fundamentally dependent on the chosen computational methodology. This involves a careful selection of both the quantum chemical software and the basis sets used to model the electronic wavefunction.

Quantum Chemical Software: A variety of software packages are available for performing the complex calculations required in phenoxyacetate (B1228835) research. Programs like Gaussian, ORCA, and Hyperchem are frequently utilized. mpg.derasayanjournal.co.in Gaussian is widely used for its versatility in handling various computational methods, including Density Functional Theory (DFT) and ab initio calculations. orientjchem.orgnih.gov ORCA is noted for its efficiency, particularly in handling large molecules and complex calculations like those for molecular spectra. mpg.de Hyperchem is another tool employed for tasks such as calculating biological activity parameters and performing QSAR analysis. tubitak.gov.tr Other specialized programs like MOLCAS are designed for high-level multiconfigurational calculations, which are crucial for studying excited states and complex electronic structures. molcas.org

Basis Sets: A basis set is a collection of mathematical functions used to construct molecular orbitals. numberanalytics.comsolubilityofthings.com The choice of basis set is a critical compromise between computational cost and accuracy. numberanalytics.com For phenoxyacetate research, several families of basis sets are commonly employed:

Pople-style basis sets: These, such as the 6-311++G(d,p) basis set, are widely used. orientjchem.orgmdpi.comresearchgate.net The notation indicates a triple-zeta valence shell description, augmented with diffuse functions (++) on heavy and hydrogen atoms to describe weakly bound electrons, and polarization functions (d,p) to allow for non-spherical electron density distribution. numberanalytics.com These are crucial for accurately modeling systems with heteroatoms and potential for hydrogen bonding.

Ahlrichs basis sets: The def2 family (e.g., def2-SVP, def2-TZVP) is recommended for DFT calculations due to its reliability across a large portion of the periodic table. google.com

Dunning's correlation-consistent basis sets: Sets like cc-pVDZ and cc-pVTZ are designed to systematically converge towards the complete basis set limit, making them ideal for high-accuracy calculations where electron correlation is significant. numberanalytics.com

Optimization involves selecting a method and basis set that accurately reproduces known experimental data, such as geometric parameters from X-ray diffraction or spectroscopic data, before being used to predict unknown properties. orientjchem.orgmdpi.com For instance, studies on phenoxyacetic acid derivatives have successfully used the B3LYP functional with the 6-311++G(d,p) basis set to calculate vibrational frequencies that show good agreement with experimental FT-IR and FT-Raman spectra after applying a scaling factor. orientjchem.orgmdpi.com

| Software Package | Primary Applications/Strengths | Relevant Research Context |

|---|---|---|

| Gaussian | Versatile suite for DFT, ab initio (HF, MP2), and spectroscopic calculations. orientjchem.orgnih.gov | Geometry optimization, frequency analysis, NMR chemical shifts, electronic properties. orientjchem.orgnih.gov |

| ORCA | Highly efficient, especially for large molecules and spectroscopic calculations; strong in DFT and multireference methods. mpg.de | Calculation of molecular spectra and properties of large systems. mpg.de |

| Hyperchem | Semi-empirical and molecular mechanics calculations, QSAR properties. tubitak.gov.tr | Initial structure-activity relationship studies and calculation of biological parameters. tubitak.gov.tr |

| MOLCAS | Specialized in advanced multireference methods (CASSCF, CASPT2) for complex electronic structures. molcas.org | Investigation of excited states, photochemistry, and systems with degenerate electronic states. molcas.org |

| Basis Set Family | Example | Description & Typical Use |

|---|---|---|

| Pople | 6-311++G(d,p) | Triple-zeta split-valence with diffuse and polarization functions. Commonly used for geometry optimizations and frequency calculations of organic molecules. orientjchem.orgmdpi.comresearchgate.net |

| Ahlrichs | def2-TZVP | Triple-zeta valence with polarization. Known for reliability in DFT calculations across the periodic table. google.com |

| Dunning | cc-pVTZ | Correlation-consistent triple-zeta. Designed for systematic convergence; used for high-accuracy energy calculations. numberanalytics.com |

Application of High-Level Ab Initio and Multireference Quantum Chemical Methods

While DFT methods are powerful for many applications, high-level ab initio and multireference methods are sometimes necessary for achieving higher accuracy or describing complex electronic phenomena in phenoxyacetate research.

Ab Initio Methods: These methods solve the Schrödinger equation from first principles without empirical parameters. wikipedia.org The Hartree-Fock (HF) method is the simplest ab initio approach, but it neglects electron correlation. wikipedia.org More advanced methods, such as Møller-Plesset perturbation theory (e.g., MP2), build upon the HF solution to include electron correlation, providing more accurate energies and properties. orientjchem.orgresearchgate.net For phenoxyacetic acid and its derivatives, MP2 calculations have been used alongside DFT and HF to provide a comparative analysis of molecular structures, indicating that the MP2 method can yield results in good agreement with experimental parameters. orientjchem.orgresearchgate.net

Multireference (MR) Methods: Standard single-reference methods like HF and DFT can fail when a molecule's electronic structure cannot be described by a single Slater determinant. This occurs in cases of bond breaking, excited states, or molecules with significant diradical character. molcas.org Multireference methods, such as the Complete Active Space Self-Consistent Field (CASSCF) and Multi-Reference Configuration Interaction (MRCI), are designed for these situations. molcas.orgwikipedia.orgstackexchange.com The CASSCF method optimizes both the orbitals and the configuration interaction coefficients within a defined "active space" of electrons and orbitals. molcas.org For phenoxyacetates, MR methods would be essential for studying photochemical reactions or analyzing electronic states where near-degeneracies are present, providing a more accurate description than single-reference approaches. molcas.org The CASPT2 method further refines CASSCF results by adding dynamic electron correlation via second-order perturbation theory, making it a powerful tool for studying excited state energies and potential energy surfaces. molcas.org

Integration of Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis

Quantum chemical calculations typically provide information on static, optimized molecular structures. However, molecules are dynamic entities. Molecular Dynamics (MD) simulations bridge this gap by modeling the atomic motions of a system over time. mdpi.com In the context of phenoxyacetate research, MD simulations are integrated to analyze the dynamic behavior of this compound in various environments.

For instance, MD simulations can be used to study the conformational flexibility of the ester linkage and the phenyl rings. This is crucial for understanding how the molecule might adapt its shape to fit into the active site of a biological target, such as an enzyme or receptor. nih.gov Recent research on phenoxyacetate ester Schiff base compounds used MD simulations to investigate the stability of ligand-protein complexes, confirming that the inhibitor remains stably bound within the active site of α-glucosidase. nih.gov By simulating the molecule in a solvent like water, MD can also provide insights into solvation effects and the stability of intermolecular interactions, such as hydrogen bonds, which are not fully captured by gas-phase quantum calculations. byu.edu The combination of quantum mechanics and molecular mechanics (QM/MM) is a powerful hybrid approach where the chemically active region (e.g., the phenoxyacetate) is treated with a high-level quantum method, while the surrounding environment (e.g., a protein or solvent) is modeled using computationally less expensive molecular mechanics force fields.

Structure-Reactivity Relationship (SRR) and Structure-Activity Relationship (SAR) Modeling (Theoretical Frameworks)

A primary goal of computational chemistry in this field is to establish clear links between a molecule's structure and its chemical reactivity (SRR) or biological activity (SAR). collaborativedrug.compharmacologymentor.com Theoretical frameworks provide the tools to quantify these relationships.

Structure-Reactivity Relationship (SRR): SRR studies use quantum chemical descriptors to predict how a molecule will behave in a chemical reaction. scielo.br DFT calculations are extensively used to determine these descriptors for phenoxyacetic acid derivatives. mdpi.com Key reactivity descriptors include: